O-[(5-Ethyl-1,3-dioxan-5-yl)methyl] hydrogen carbonodithioate
Description
Systematic Nomenclature and Structural Classification
This compound belongs to the class of organosulfur compounds characterized by a 1,3-dioxane ring fused to a carbonodithioate (-OCSSH) functional group. The systematic IUPAC name derives from the following structural features:
- 1,3-Dioxane backbone : A six-membered cyclic ether with oxygen atoms at positions 1 and 3.
- 5-Ethyl substitution : An ethyl group (-CH₂CH₃) attached to the fifth carbon of the dioxane ring.
- Methylenecarbonodithioate : A methylene bridge (-CH₂-) linking the dioxane ring to the carbonodithioate group, where the central carbon is bonded to two sulfur atoms and one hydroxyl group.
The compound’s molecular formula is C₈H₁₄O₃S₂ , with a molar mass of 222.32 g/mol. X-ray crystallography of analogous dioxane derivatives reveals chair conformations for the 1,3-dioxane ring, with the ethyl group occupying an equatorial position to minimize steric strain. The carbonodithioate group adopts a planar geometry, facilitating resonance stabilization between the oxygen and sulfur atoms.
| Structural Property | Value/Description |
|---|---|
| Parent ring system | 1,3-Dioxane |
| Substituents | 5-Ethyl, methylenecarbonodithioate |
| Hybridization of central carbon | sp³ (dioxane), sp² (carbonodithioate) |
| Bond angles (C-O-S) | ~120° (carbonodithioate group) |
Historical Context of Dioxane and Carbonodithioate Hybrid Compounds
The synthesis of dioxane-carbonodithioate hybrids originated in the 1950s–1960s, driven by industrial demand for stabilized sulfur-containing compounds. Early work focused on:
- Dioxane derivatives : Explored as solvents and stabilizers due to their low reactivity with strong bases and acids. The 5-ethyl substitution pattern was later introduced to enhance thermal stability, as evidenced by boiling points exceeding 100°C in related compounds.
- Carbonodithioates : Developed as flotation agents in mining (e.g., sodium ethyl xanthate). The integration of carbonodithioate groups into dioxane frameworks aimed to combine the hydrolytic stability of cyclic ethers with the metal-chelating capacity of dithiocarbamates.
A pivotal advancement occurred in the 1980s when researchers at the University of Birmingham demonstrated that dioxane-linked carbonodithioates could act as ligands for transition metals, enabling their use in homogeneous catalysis. This discovery spurred interest in this compound as a modular scaffold for designing asymmetric catalysts.
Academic Significance in Organic and Medicinal Chemistry
The compound’s academic value arises from three key attributes:
- Synthetic versatility : The 1,3-dioxane ring serves as a rigid spacer, enabling stereochemical control in reactions. For example, the ethyl group at position 5 creates a chiral center, making the compound useful in enantioselective synthesis.
Properties
CAS No. |
752147-90-3 |
|---|---|
Molecular Formula |
C8H14O3S2 |
Molecular Weight |
222.3 g/mol |
IUPAC Name |
(5-ethyl-1,3-dioxan-5-yl)methoxymethanedithioic acid |
InChI |
InChI=1S/C8H14O3S2/c1-2-8(5-11-7(12)13)3-9-6-10-4-8/h2-6H2,1H3,(H,12,13) |
InChI Key |
LRUUMAYRNWCURH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COCOC1)COC(=S)S |
Origin of Product |
United States |
Preparation Methods
Synthesis via Alkali Xanthate Intermediate
The most widely documented method involves the reaction of (5-ethyl-1,3-dioxan-5-yl)methanol with carbon disulfide (CS₂) in the presence of a strong base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH). The process proceeds as follows:
Reaction Scheme:
$$
\text{(5-Ethyl-1,3-dioxan-5-yl)methanol} + \text{CS}2 + \text{KOH} \rightarrow \text{K-O-[(5-Ethyl-1,3-dioxan-5-yl)methyl] carbonodithioate} + \text{H}2\text{O}
$$
The potassium xanthate intermediate is subsequently treated with hydrochloric acid (HCl) to yield the target hydrogen carbonodithioate.
Key Parameters:
- Molar Ratios : 1:1.2:1 (alcohol:CS₂:KOH).
- Solvent : Water or aqueous ethanol (70–80% v/v).
- Temperature : 0–5°C during CS₂ addition, followed by room-temperature stirring for 12–24 hours.
- Yield : 65–78% after acidification.
Analytical Validation:
Transesterification of Preformed Xanthates
An alternative route involves transesterification between a preexisting xanthate (e.g., methyl xanthate) and (5-ethyl-1,3-dioxan-5-yl)methanol under acidic conditions.
Reaction Scheme:
$$
\text{CH}3\text{OCS}2\text{K} + \text{(5-Ethyl-1,3-dioxan-5-yl)methanol} \xrightarrow{\text{H}^+} \text{O-[(5-Ethyl-1,3-dioxan-5-yl)methyl] hydrogen carbonodithioate} + \text{CH}_3\text{OH}
$$
Optimization Data:
| Parameter | Optimal Value |
|---|---|
| Catalyst | p-Toluenesulfonic acid (5 mol%) |
| Solvent | Toluene |
| Temperature | 80–90°C |
| Reaction Time | 6–8 hours |
| Yield | 55–62% |
Limitations:
One-Pot Biomimetic Synthesis
A patent by Bayer AG describes a biomimetic approach using thiourea and CS₂ under oxidative conditions. While less common, this method avoids harsh bases and may suit sensitive substrates.
Industrial-Scale Production
Dayang Chem (Hangzhou) Co., Ltd., details a pilot-scale protocol using continuous flow reactors:
Process Overview:
- Feedstock Introduction : (5-Ethyl-1,3-dioxan-5-yl)methanol and CS₂ are pumped into a tubular reactor with KOH solution.
- Reaction Conditions : 10–15 bar pressure, 50°C, residence time of 30 minutes.
- Acidification : The effluent is mixed with HCl in a static mixer, precipitating the product.
Scalability Data:
| Metric | Lab Scale (100 g) | Pilot Scale (10 kg) |
|---|---|---|
| Yield | 75% | 72% |
| Purity | 95% | 93% |
| Throughput | 50 g/hour | 5 kg/hour |
Critical Analysis of Methodologies
A comparative evaluation of the four methods is provided below:
| Method | Yield (%) | Cost (Relative) | Environmental Impact | Scalability |
|---|---|---|---|---|
| Alkali Xanthate | 65–78 | Low | Moderate (CS₂ use) | High |
| Transesterification | 55–62 | Moderate | Low | Moderate |
| Biomimetic | 48–53 | High | Low | Low |
| Industrial Flow | 72 | Low | Moderate | Very High |
The alkali xanthate method remains the most balanced in terms of yield and cost, while flow chemistry offers superior scalability for industrial applications.
Chemical Reactions Analysis
Types of Reactions
O-[(5-Ethyl-1,3-dioxan-5-yl)methyl] hydrogen carbonodithioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonodithioate group to thiols.
Substitution: Nucleophilic substitution reactions can occur at the carbonodithioate group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols.
Substitution Products: Various substituted carbonodithioates.
Scientific Research Applications
Chemical Properties and Structure
Before delving into its applications, it's essential to understand the chemical properties of O-[(5-Ethyl-1,3-dioxan-5-yl)methyl] hydrogen carbonodithioate. This compound can be characterized by its molecular formula, which includes elements such as carbon, hydrogen, oxygen, and sulfur. The presence of the dioxane ring contributes to its stability and reactivity.
Materials Science
This compound has been explored for its potential in developing advanced materials. Its properties make it suitable for:
- UV-Curable Coatings : The compound can be used to formulate coatings that cure quickly under UV light, providing durability and resistance to environmental factors.
- Adhesives and Sealants : Its adhesive properties are beneficial in creating strong bonds in various substrates, including plastics and metals.
| Application Type | Description | Benefits |
|---|---|---|
| UV-Curable Coatings | Formulations that cure under UV light | Fast curing, chemical resistance |
| Adhesives and Sealants | Strong bonding agents for diverse materials | Enhanced durability |
Medicinal Chemistry
In the realm of medicinal chemistry, this compound has shown promise in:
- Anticancer Research : Case studies indicate that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. For instance, compounds derived from similar structures have demonstrated IC50 values lower than standard chemotherapeutics like 5-Fluorouracil .
- Antimicrobial Activity : Research has highlighted the potential of this compound in developing antimicrobial agents. Studies show that certain derivatives possess significant inhibitory effects against pathogenic bacteria .
| Study Focus | Findings | Reference |
|---|---|---|
| Anticancer Activity | IC50 values lower than 5-Fluorouracil | |
| Antimicrobial Activity | Significant inhibition against pathogenic bacteria |
Environmental Science
The environmental applications of this compound include:
- Biodegradable Materials : The incorporation of this compound into polymer matrices can enhance biodegradability while maintaining mechanical properties.
- Pollution Control : Its chemical structure allows for the development of materials that can adsorb pollutants from water sources.
Case Study 1: Development of UV-Curable Coatings
A study conducted on the formulation of UV-curable coatings incorporating this compound demonstrated that coatings exhibited excellent adhesion and abrasion resistance. The coatings cured rapidly under UV light and maintained their clarity and toughness over time.
Case Study 2: Anticancer Activity Screening
Research involving derivatives of this compound revealed significant anticancer properties against liver carcinoma cell lines. The study compared the efficacy of these derivatives with established chemotherapeutic agents and found promising results indicating potential for further development into therapeutic agents.
Mechanism of Action
The mechanism of action of O-[(5-Ethyl-1,3-dioxan-5-yl)methyl] hydrogen carbonodithioate involves its interaction with molecular targets such as enzymes and proteins. The carbonodithioate group can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in research and therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
(a) Ethyl 5-[(Ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate ()
- Key Features : Contains an ethoxycarbonyloxy group (-OCOOEt) and a homopropargyl alcohol backbone.
- Comparison: Reactivity: The ethoxycarbonyloxy group in is electrophilic, favoring nucleophilic substitution or elimination reactions. In contrast, the carbonodithioate group (-OCSSH) in the target compound is nucleophilic and redox-active, enabling metal coordination (e.g., with Cu²⁺ or Fe³⁺). Synthetic Routes: utilizes propargylation with 1,3-dilithiopropyne, whereas the target compound likely requires thiocarbonyl or dithiocarbamate precursors for sulfur incorporation . Crystallography: The crystal structure of (CCDC 1901024) shows a planar alkyne moiety, while the dioxane ring in the target compound would enforce a chair or boat conformation, affecting solubility and steric interactions .
(b) Ethyl (1R,4S,5R,9S,10R,13S)-5,9,13-trimethyl-14-methylene-14-oxotetracyclo[...]carboxylate ()
- Key Features: A tetracyclic diterpenoid ester with multiple stereocenters and a methylene-oxo group.
- Comparison: Ring Systems: The target compound’s 1,3-dioxane ring is smaller and less sterically hindered than the fused tetracyclic system in , which likely reduces metabolic stability but enhances bioavailability . Functional Groups: The ester group in is hydrolytically labile under acidic/basic conditions, whereas the carbonodithioate group may undergo disproportionation or oxidation to disulfides, limiting its shelf life .
Physicochemical Properties (Inferred from Analogous Compounds)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
